2,8-Diazaspiro[4.6]undecane-3,9-dione
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Overview
Description
2,8-Diazaspiro[4.6]undecane-3,9-dione is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms at the 2 and 8 positions and carbonyl groups at the 3 and 9 positions. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.6]undecane-3,9-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method involves the use of a diamine such as ethylenediamine, which reacts with a cyclic anhydride like succinic anhydride to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.6]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro diketones, while reduction can produce spiro alcohols .
Scientific Research Applications
2,8-Diazaspiro[4.6]undecane-3,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.6]undecane-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit viral replication by targeting viral enzymes. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.6]undecane-2,4-dione: Similar in structure but with different substitution patterns.
3-Propyl-1,3-diazaspiro[4.6]undecane-2,4-dione: Contains a propyl group at the 3 position.
1,4-Diazaspiro[5.5]undecane-3,5-dione: Features a different spiro ring size and substitution pattern.
Uniqueness
2,8-Diazaspiro[4.6]undecane-3,9-dione is unique due to its specific substitution pattern and the presence of nitrogen atoms at the 2 and 8 positions, which confer distinct chemical and biological properties compared to other spiro compounds .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,9-diazaspiro[4.6]undecane-3,8-dione |
InChI |
InChI=1S/C9H14N2O2/c12-7-1-2-9(3-4-10-7)5-8(13)11-6-9/h1-6H2,(H,10,12)(H,11,13) |
InChI Key |
YXBGBORFYJNOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1=O)CC(=O)NC2 |
Origin of Product |
United States |
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